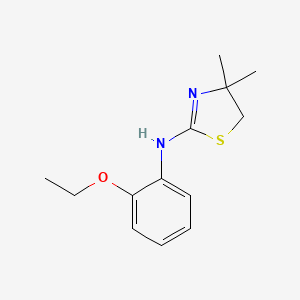![molecular formula C24H32N4O4S2 B2905337 6-Isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-63-2](/img/structure/B2905337.png)
6-Isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. These include an isopropyl group, a sulfonyl group, an amide group, and a tetrahydrothienopyridine group. Each of these groups contributes to the overall properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of nitrogen and sulfur atoms within the ring structure is likely to have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the sulfonyl group could be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Characterization
Microwave-Assisted Synthesis : A study highlighted the synthesis of compounds using microwave-assisted techniques, demonstrating higher yields in shorter times compared to conventional methods. This approach might be relevant for synthesizing structurally similar compounds efficiently (Youssef, Azab, & Youssef, 2012).
Novel Pyridine Derivatives : Research on the synthesis of novel pyridine derivatives, including methods that might be applicable to synthesizing compounds with similar structures, emphasizing the versatility of pyridine-based frameworks in drug development (Bakhite, Al‐Sehemi, & Yamada, 2005).
Structural Characterization : Studies involving the characterization of monoamide isomers related to pyridine-carboxylic acid esters, providing insights into the importance of structural analysis in the development of new compounds (Kadir, Mansor, & Osman, 2017).
Potential Applications
Antimicrobial Activities : Some compounds have been screened for antimicrobial activities, indicating the potential utility of structurally related compounds in developing new antibacterial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Anti-inflammatory Potential : A study on the prognosis of anti-inflammatory activity for certain compounds suggests that structural derivatives could be explored for anti-inflammatory applications, highlighting the relevance of chemical synthesis in discovering new therapeutic agents (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2/c1-15(2)27-13-11-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-7-9-18(10-8-17)34(31,32)28-12-5-4-6-16(28)3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCQKRDKHMULBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2905258.png)
![2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide](/img/structure/B2905259.png)


![N-cyclohexyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2905265.png)
![2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2905266.png)
![17-[2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B2905267.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2905270.png)


![4-[(2,3-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2905275.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2905276.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2905277.png)
